molecular formula C14H11Cl2N3O2S B12862250 N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea

N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea

Cat. No.: B12862250
M. Wt: 356.2 g/mol
InChI Key: YFBIUMIFEASXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea typically involves the reaction of 2,5-dichloro-3-pyridinecarboxylic acid chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with thiourea to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methylphenyl)thiourea
  • N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-ethoxyphenyl)thiourea
  • N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-chlorophenyl)thiourea

Uniqueness

N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .

Properties

Molecular Formula

C14H11Cl2N3O2S

Molecular Weight

356.2 g/mol

IUPAC Name

2,5-dichloro-N-[(4-methoxyphenyl)carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H11Cl2N3O2S/c1-21-10-4-2-9(3-5-10)18-14(22)19-13(20)11-6-8(15)7-17-12(11)16/h2-7H,1H3,(H2,18,19,20,22)

InChI Key

YFBIUMIFEASXAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(N=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.